7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol
7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol
Brand Name:
Vulcanchem
CAS No.:
113163-21-6
VCID:
VC20888163
InChI:
InChI=1S/C13H11NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7,11,13,15-16H/t11-,13-/m0/s1
SMILES:
C1=CC2=C(C3=C(C=C2)C(C(C=C3)O)O)N=C1
Molecular Formula:
C13H11NO2
Molecular Weight:
213.23 g/mol
7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol
CAS No.: 113163-21-6
Cat. No.: VC20888163
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113163-21-6 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | (7S,8S)-7,8-dihydrobenzo[h]quinoline-7,8-diol |
| Standard InChI | InChI=1S/C13H11NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7,11,13,15-16H/t11-,13-/m0/s1 |
| Standard InChI Key | XUCKKNOAENHDDZ-AAEUAGOBSA-N |
| Isomeric SMILES | C1=CC2=C(C3=C(C=C2)[C@@H]([C@H](C=C3)O)O)N=C1 |
| SMILES | C1=CC2=C(C3=C(C=C2)C(C(C=C3)O)O)N=C1 |
| Canonical SMILES | C1=CC2=C(C3=C(C=C2)C(C(C=C3)O)O)N=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator